molecular formula C19H15F3N4O3S2 B6555388 3-(2-methoxyethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040670-38-9

3-(2-methoxyethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6555388
CAS No.: 1040670-38-9
M. Wt: 468.5 g/mol
InChI Key: ZMBGWWAIKOGAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic system combining thiophene and pyrimidine rings. Key structural attributes include:

  • Position 3: A 2-methoxyethyl group enhances hydrophilicity compared to alkyl/aryl substituents in analogs .
  • Position 2: A sulfanyl (-S-) linkage connects the core to a 1,2,4-oxadiazole moiety. The oxadiazole is substituted at position 3 with a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects and lipophilicity .

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S2/c1-28-8-7-26-17(27)15-13(6-9-30-15)23-18(26)31-10-14-24-16(25-29-14)11-2-4-12(5-3-11)19(20,21)22/h2-6,9H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBGWWAIKOGAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties and biological activity based on existing literature.

Molecular Structure and Characteristics

The compound has a molecular formula of C20H20F3N3O2SC_{20}H_{20}F_3N_3O_2S and a molecular weight of approximately 433.45 g/mol. Its structure integrates multiple pharmacophores, including a thieno[3,2-d]pyrimidinone core and an oxadiazole moiety, which are known to influence biological activity significantly.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit notable antimicrobial properties. For instance, compounds containing the oxadiazole structure have shown efficacy against various strains of bacteria and fungi:

  • Mycobacterium tuberculosis (Mtb) : Studies have reported that oxadiazole derivatives possess activity against Mtb strains. For example, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.045μg/mL0.045\,\mu g/mL against Mtb H37Rv .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. In vitro studies involving similar thieno[3,2-d]pyrimidine derivatives have shown significant cytotoxic effects on cancer cell lines:

  • MTT Assay Results : Compounds with similar structures exhibited IC50 values ranging from 8.14μM8.14\,\mu M to 10.48μM10.48\,\mu M, indicating their effectiveness in inhibiting cancer cell proliferation .

Anti-Diabetic Activity

Recent studies on related compounds suggest potential anti-diabetic effects. For example:

  • Drosophila Model : Certain oxadiazole derivatives demonstrated significant reductions in glucose levels in genetically modified diabetic models . This indicates the potential of the compound to modulate metabolic pathways involved in diabetes.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various oxadiazole derivatives found that those with trifluoromethyl substitutions displayed enhanced antimicrobial activity against resistant bacterial strains. The compound under review aligns with these findings due to its structural similarities.

CompoundMIC (µg/mL)Activity
Oxadiazole Derivative A0.045Active against Mtb
Oxadiazole Derivative B0.25Active against resistant strains

Case Study 2: Cytotoxicity in Cancer Cells

In a comparative analysis of thieno[3,2-d]pyrimidine derivatives, several compounds were tested for their cytotoxic effects on human cancer cell lines:

CompoundIC50 (µM)Cell Line
Compound X8.14HeLa
Compound Y10.48MCF-7

These results highlight the potential of similar compounds in developing new anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related thieno-pyrimidinones and oxadiazole-containing derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name (Core + Substituents) Core Structure Position 2 Substituent Position 3 Substituent Key Functional Groups Potential Applications
Target Compound Thieno[3,2-d]pyrimidin-4-one -S-CH2-(1,2,4-oxadiazole-3-CF3Ph) 2-Methoxyethyl Oxadiazole, CF3, Methoxyethyl Enzyme inhibition, TRP channel modulation
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one -S-Benzyl Allyl Benzyl, 4-Fluorophenyl Antimicrobial agents
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4-one -S-CH2-(1,2,4-oxadiazole-2-ClPh) 3,4-Difluorobenzyl Oxadiazole, Cl, Difluorobenzyl Kinase inhibition
2-[(3,5-Dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-allylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one -S-CH2-(3,5-dimethylisoxazole) Allyl Isoxazole, 4-Methylphenyl Anti-inflammatory agents
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine N/A Pyrazolo-pyrimidine Anticancer research
Key Findings

Core Variations: The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from the more common thieno[2,3-d]pyrimidin-4-one isomer in electronic distribution and steric accessibility . Fused pyrimidine systems (e.g., pyrazolo-pyrimidine in ) exhibit distinct π-π stacking capabilities, impacting DNA/protein interactions.

Substituent Effects: Oxadiazole vs. Trifluoromethyl (CF3) vs. Halogens: The CF3 group in the target compound increases metabolic stability and lipophilicity compared to chlorophenyl (Cl) or fluorophenyl (F) substituents in . Methoxyethyl vs.

Biological Implications: Compounds with oxadiazole moieties (target compound and ) are frequently associated with kinase or ion channel modulation due to their ability to mimic peptide bonds . The trifluoromethyl group in the target compound may confer resistance to oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.